Chemical structure and properties of Methyl 3-amino-5-cyclopropylpentanoate
Chemical structure and properties of Methyl 3-amino-5-cyclopropylpentanoate
This technical guide provides a comprehensive overview of Methyl 3-amino-5-cyclopropylpentanoate, a molecule of interest for researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and employs predictive methodologies to offer a thorough understanding of its chemical structure, properties, synthesis, and potential applications.
Chemical Identity and Structure
Methyl 3-amino-5-cyclopropylpentanoate is a beta-amino ester characterized by a cyclopropyl group at the 5-position of the pentanoate backbone. The presence of both an amino group and an ester functional group, along with the cyclopropyl moiety, suggests its potential as a versatile building block in medicinal chemistry and polymer science.
Molecular Formula: C₉H₁₇NO₂
IUPAC Name: methyl 3-amino-5-cyclopropylpentanoate
CAS Number: A specific CAS number for this compound has not been identified in public databases, suggesting it is a novel or not widely available chemical entity.
Chemical Structure:
Caption: 2D Chemical Structure of Methyl 3-amino-5-cyclopropylpentanoate.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Methyl 3-amino-5-cyclopropylpentanoate. These values are estimated based on computational models and data from analogous structures, such as Methyl 3-cyclopentylpropanoate[1].
| Property | Predicted Value | Notes |
| Molecular Weight | 171.25 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~200-220 °C | Estimated based on structurally similar amino esters. |
| Melting Point | Not applicable (liquid at room temperature) | Assumed based on the properties of similar short-chain amino esters. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | The amino and ester groups contribute to polarity, while the alkyl chain and cyclopropyl group add nonpolar character. |
| pKa (of the amine) | ~9.5 - 10.5 | Typical range for a primary amine. |
| LogP | ~1.5 - 2.5 | Estimated based on the contribution of the different functional groups. |
Spectroscopic Analysis (Predicted)
The structural features of Methyl 3-amino-5-cyclopropylpentanoate suggest the following predicted spectroscopic data. These predictions are based on established principles of NMR and IR spectroscopy[2][3].
¹H and ¹³C NMR Spectroscopy
Predicting NMR spectra can be achieved with good accuracy using DFT calculations and machine learning models[4][5][6]. The following table outlines the expected chemical shifts for the key protons and carbons in the molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.65 | Singlet | 3H | O-CH ₃ |
| ¹H | ~3.20 | Multiplet | 1H | CH -NH₂ |
| ¹H | ~2.40 | Multiplet | 2H | CH ₂-COO |
| ¹H | ~1.50 | Multiplet | 2H | CH ₂-CH(NH₂) |
| ¹H | ~1.30 | Multiplet | 2H | Cyclopropyl-CH ₂ |
| ¹H | ~0.80 | Multiplet | 1H | Cyclopropyl-CH |
| ¹H | ~0.40 | Multiplet | 2H | Cyclopropyl-CH ₂ |
| ¹H | ~0.10 | Multiplet | 2H | Cyclopropyl-CH ₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹³C | ~173 | C =O |
| ¹³C | ~51 | O-C H₃ |
| ¹³C | ~48 | C H-NH₂ |
| ¹³C | ~40 | C H₂-COO |
| ¹³C | ~35 | C H₂-CH(NH₂) |
| ¹³C | ~33 | Cyclopropyl-C H₂ |
| ¹³C | ~10 | Cyclopropyl-C H |
| ¹³C | ~5 | Cyclopropyl-C H₂ |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| N-H (amine) | 3300-3500 (two bands for primary amine) | Stretching |
| C-H (alkane) | 2850-3000 | Stretching |
| C=O (ester) | 1735-1750 | Stretching |
| C-O (ester) | 1000-1300 | Stretching |
| C-N (amine) | 1020-1250 | Stretching |
Synthesis and Purification
A plausible and efficient synthetic route to Methyl 3-amino-5-cyclopropylpentanoate involves a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, a common method for preparing β-amino esters[7][8].
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for Methyl 3-amino-5-cyclopropylpentanoate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-cyclopropylpent-2-enoate
-
To a solution of cyclopropylacetaldehyde (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 5-cyclopropylpent-2-enoate.
Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from an aldehyde and a phosphorus ylide. The use of a stabilized ylide favors the formation of the (E)-alkene.
Step 2: Synthesis of Methyl 3-amino-5-cyclopropylpentanoate
-
Dissolve Methyl 5-cyclopropylpent-2-enoate (1.0 eq) in a solution of ammonia in methanol (7N, excess).
-
Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, Methyl 3-amino-5-cyclopropylpentanoate.
Causality: The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Using ammonia as the nucleophile directly installs the primary amino group at the β-position.
Potential Applications and Biological Context
While specific biological data for Methyl 3-amino-5-cyclopropylpentanoate is not available, its structural motifs suggest several potential applications in drug discovery and materials science.
Medicinal Chemistry
-
Peptidomimetics: β-amino acids are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability[9]. The cyclopropyl group can introduce conformational constraints, which can be beneficial for binding to biological targets.
-
Enzyme Inhibitors: The cyclopropane ring is a feature in some enzyme inhibitors, and its incorporation into a β-amino acid framework could lead to novel inhibitory activities.
-
Anticancer and Antimicrobial Agents: Some β-amino acid derivatives have shown promise as anticancer and antimicrobial agents[10].
Polymer and Materials Science
-
Poly(β-amino ester)s (PBAEs): This molecule can serve as a monomer for the synthesis of PBAEs. These polymers are biodegradable and have been extensively explored as non-viral vectors for gene delivery and as controlled-release drug delivery systems[11][12][13][14]. The cyclopropyl group could impart unique physical and biological properties to the resulting polymer.
Caption: Conceptual role as a monomer for functional polymers.
Safety and Handling
No specific safety data is available for Methyl 3-amino-5-cyclopropylpentanoate. The following precautions are based on the general hazards associated with amino esters[15][16][17].
-
General Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Health Hazards: May cause skin and eye irritation. Ingestion and inhalation may be harmful. The toxicological properties have not been fully investigated.
-
Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive risk assessment should be conducted before handling this compound.
References
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